molecular formula C20H16FN3O2S B2729661 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2034618-15-8

2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2729661
CAS No.: 2034618-15-8
M. Wt: 381.43
InChI Key: AFWWIAFQZXMMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a unique structure combining a fluorine atom, an imidazo[1,2-a]pyridine moiety, and a benzenesulfonamide group. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the fluorine atom and the benzenesulfonamide group. Common synthetic methodologies include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of solvent- and catalyst-free synthesis methods under microwave irradiation, which can enhance reaction rates and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation of the imidazo[1,2-a]pyridine core can yield 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, which has shown antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The fluorine atom and benzenesulfonamide group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The combination of the imidazo[1,2-a]pyridine core and the benzenesulfonamide group further enhances its potential as a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

2-fluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-14-7-6-12-24-13-18(22-20(14)24)15-8-2-4-10-17(15)23-27(25,26)19-11-5-3-9-16(19)21/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWWIAFQZXMMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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